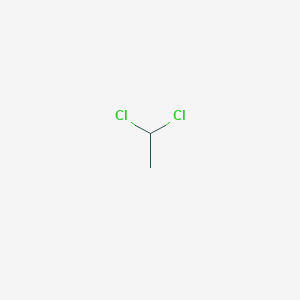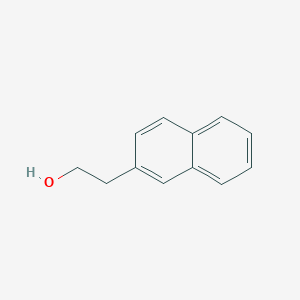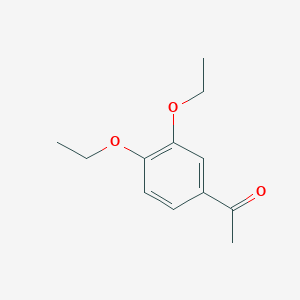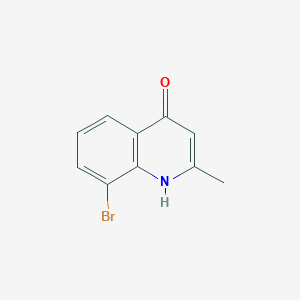
8-Hydroxyquinolinium hydrogen sulphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Hydroxyquinolinium hydrogen sulphate, also known as 8-Hydroxyquinoline Sulfate, is an organic compound derived from the heterocycle quinoline. It is a colorless solid that serves as a chelating agent, used for the quantitative determination of metal ions. The compound is known for its antiseptic, disinfectant, and pesticide properties, and has been used in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxyquinolinium hydrogen sulphate typically involves the reaction of quinolin-8-ol with sulfuric acid. The process can be carried out in an alcoholic solution, which is then allowed to evaporate at ambient conditions to yield the final crystalline product . Another method involves the bromination of 8-hydroxyquinoline with N-bromosuccinimide in chloroform, followed by treatment with sodium nitrite and hydrochloric acid, and reduction with sodium dithionite in a mixture of tetrahydrofuran and water .
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis methods that ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
8-Hydroxyquinolinium hydrogen sulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-8-one.
Reduction: Reduction reactions can convert it back to quinolin-8-ol.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom of the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as sodium azide and various sulfonyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Quinolin-8-one
Reduction: Quinolin-8-ol
Substitution: Various sulfonate derivatives, depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
8-Hydroxyquinolinium hydrogen sulphate has a broad range of scientific research applications:
Chemistry: Used as a chelating agent for the quantitative determination of metal ions.
Medicine: Investigated for its potential as an anti-cancer drug and its role in inhibiting transcription.
Wirkmechanismus
The mechanism of action of 8-Hydroxyquinolinium hydrogen sulphate involves its ability to chelate metal ions, which is crucial for its antimicrobial and anticancer activities. The compound forms stable complexes with metal ions, disrupting essential metal-dependent processes in microorganisms and cancer cells. It also acts as a transcription inhibitor, interfering with the transcription machinery of cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Hydroxyquinoline: The parent compound, known for its chelating properties and biological activities.
5-Nitro-8-hydroxyquinoline: An antiprotozoal drug with enhanced antimicrobial properties.
8-Mercaptoquinoline: A thiol analogue with similar chelating abilities.
Uniqueness
8-Hydroxyquinolinium hydrogen sulphate stands out due to its sulfate group, which enhances its solubility and stability in aqueous solutions. This makes it particularly useful in applications requiring high solubility and stability, such as in liquid bandages and certain industrial processes .
Eigenschaften
CAS-Nummer |
1130-05-8 |
|---|---|
Molekularformel |
C9H9NO5S |
Molekulargewicht |
243.24 g/mol |
IUPAC-Name |
quinolin-8-ol;sulfuric acid |
InChI |
InChI=1S/C9H7NO.H2O4S/c11-8-5-1-3-7-4-2-6-10-9(7)8;1-5(2,3)4/h1-6,11H;(H2,1,2,3,4) |
InChI-Schlüssel |
MRUMAIRJPMUAPZ-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)O)N=CC=C2.OS(=O)(=O)O |
Kanonische SMILES |
C1=CC2=C(C(=C1)O)N=CC=C2.OS(=O)(=O)O |
Key on ui other cas no. |
148-24-3 |
Piktogramme |
Irritant |
Synonyme |
8-hydroxyquinolinium hydrogen sulphate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



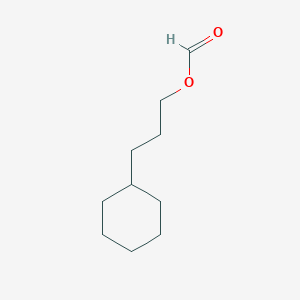
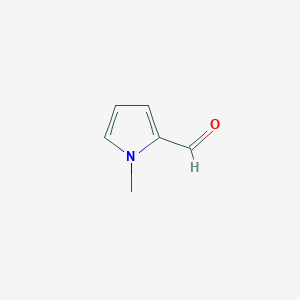

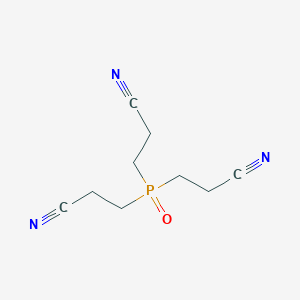

![1-[4-(4-Aminophenoxy)phenyl]ethanone](/img/structure/B72301.png)

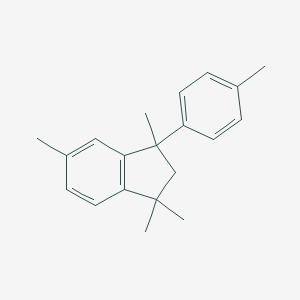
![Acetamide, N-[(phenylamino)thioxomethyl]-](/img/structure/B72306.png)
